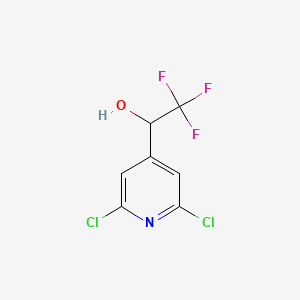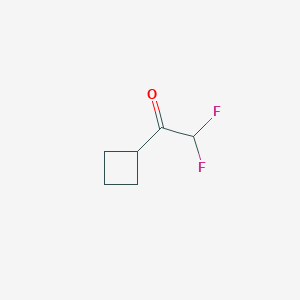
1-Cyclobutyl-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-2,2-difluoroethan-1-one is an organic compound with the molecular formula C6H8F2O. It features a cyclobutyl ring attached to a difluoroethanone moiety. This compound is notable for its unique structure, which combines a four-membered cyclobutyl ring with a difluorinated ethanone group, making it an interesting subject for chemical research and industrial applications .
Méthodes De Préparation
The synthesis of 1-Cyclobutyl-2,2-difluoroethan-1-one typically involves the following steps:
Fluorination: The addition of fluorine atoms to the ethanone moiety.
One common synthetic route involves the reaction of cyclobutyl lithium with difluoroacetyl chloride under controlled conditions to yield this compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-Cyclobutyl-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Cyclobutyl-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 1-Cyclobutyl-2,2-difluoroethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include metabolic processes where the compound is modified by enzymes .
Comparaison Avec Des Composés Similaires
1-Cyclobutyl-2,2-difluoroethan-1-one can be compared with other cyclobutyl and difluorinated compounds:
Cyclobutyl Compounds: Similar compounds include cyclobutyl ketones and alcohols, which share the cyclobutyl ring but differ in functional groups.
Difluorinated Compounds: Compounds like 1,1-difluoroethane and difluoroacetyl derivatives share the difluorinated moiety but differ in the attached groups.
The uniqueness of this compound lies in its combination of a cyclobutyl ring with a difluoroethanone group, providing distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C6H8F2O |
|---|---|
Poids moléculaire |
134.12 g/mol |
Nom IUPAC |
1-cyclobutyl-2,2-difluoroethanone |
InChI |
InChI=1S/C6H8F2O/c7-6(8)5(9)4-2-1-3-4/h4,6H,1-3H2 |
Clé InChI |
BYFJCTVXGUYEJC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



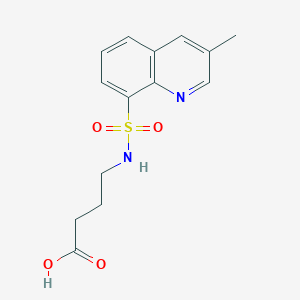
![2-[4-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B13575847.png)
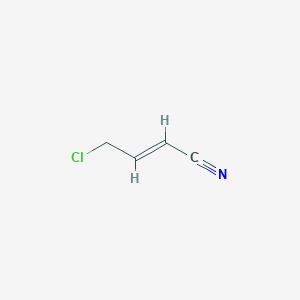
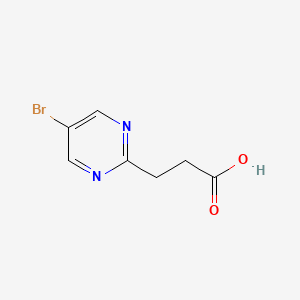
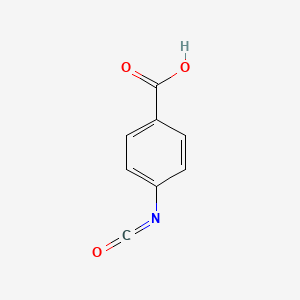
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)
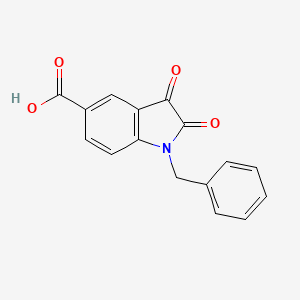
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
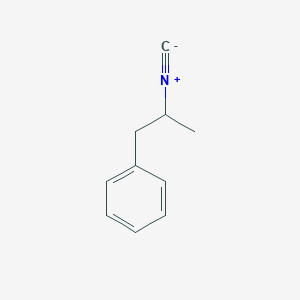
![rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride](/img/structure/B13575885.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)
